
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two aldehyde groups attached to a tetrahydronaphthalene ring system, which is further substituted with two methyl groups at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) under acidic conditions . Another approach includes the use of hexamethylenetetramine in acetic acid, followed by heating and subsequent treatment with sulfuric acid to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve the use of concentrated sulfuric acid or other strong acids as catalysts.
Major Products Formed
Oxidation: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid.
Reduction: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. These interactions can result in various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features but lacking the aldehyde groups.
5,6,7,8-Tetrahydronaphthalene-1,2-dicarbaldehyde: A related compound with a similar ring system but different substitution pattern.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: A compound with similar methyl substitutions but different functional groups.
Uniqueness
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is unique due to the presence of two aldehyde groups and two methyl groups on the tetrahydronaphthalene ring system. This unique combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
124974-47-6 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C14H16O2/c1-14(2)7-3-4-11-12(9-16)10(8-15)5-6-13(11)14/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
PYBIMXUZQGUKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2C=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


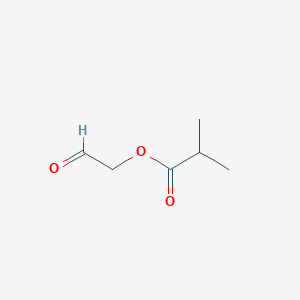
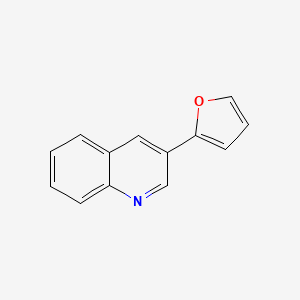






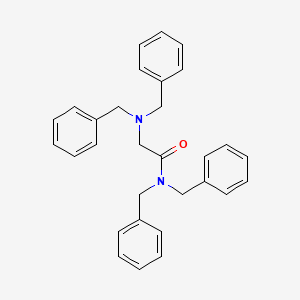
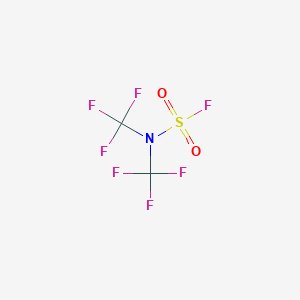
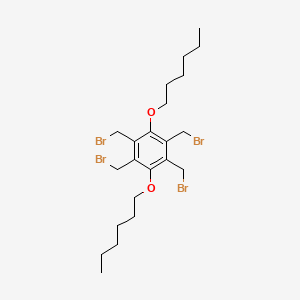

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)

